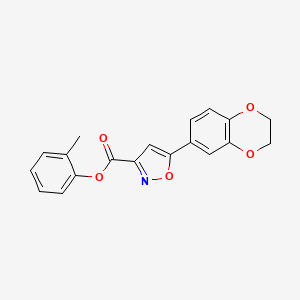![molecular formula C18H17FN2O4S B11345974 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone](/img/structure/B11345974.png)
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone is a complex organic compound that features a unique combination of fluorine, sulfur, and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the dibenzo[C,E][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazine ring.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxidation to form the dioxido group: Oxidation can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Attachment of the morpholinyl group: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a thioether.
Substitution: The fluoro and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cancer cell growth.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its complex structure and functional groups.
Mécanisme D'action
The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cancer cell growth . Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Used in the synthesis of various dibenzo derivatives.
9-Fluoro-6H-indolo[2,3-b]quinoxaline derivatives: Studied for their antitumor activity and DNA binding properties.
Uniqueness
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone is unique due to its combination of a fluoro group, a dioxido thiazine ring, and a morpholinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H17FN2O4S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H17FN2O4S/c19-13-5-6-16-15(11-13)14-3-1-2-4-17(14)26(23,24)21(16)12-18(22)20-7-9-25-10-8-20/h1-6,11H,7-10,12H2 |
Clé InChI |
CUINPBUMJSXDRV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11345906.png)
![5-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11345907.png)
![Ethyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11345908.png)
![N,N-dibenzyl-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345910.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11345912.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11345913.png)
![1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B11345921.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345929.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345938.png)

![1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11345950.png)
![Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11345957.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11345962.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11345983.png)
